molecular formula C7H5BrOTe B11956915 Benzenetellurenyl bromide, 2-formyl- CAS No. 39119-87-4

Benzenetellurenyl bromide, 2-formyl-

Cat. No.: B11956915
CAS No.: 39119-87-4
M. Wt: 312.6 g/mol
InChI Key: RPUBIGBEVMIFCN-UHFFFAOYSA-N
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Description

Benzenetellurenyl bromide, 2-formyl- is an organotellurium compound with the molecular formula C7H5BrOTe. This compound is characterized by the presence of a tellurium atom bonded to a benzene ring, which is further substituted with a bromine atom and a formyl group.

Preparation Methods

The synthesis of benzenetellurenyl bromide, 2-formyl- typically involves the bromination of benzenetellurenyl compounds. One common method includes the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as a brominating agent. The reaction is carried out under reflux conditions with a catalytic amount of benzoyl peroxide. The resulting polybrominated mixture is then selectively debrominated using diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromide compound .

Chemical Reactions Analysis

Benzenetellurenyl bromide, 2-formyl- undergoes various chemical reactions, including:

Scientific Research Applications

Benzenetellurenyl bromide, 2-formyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzenetellurenyl bromide, 2-formyl- involves its interaction with molecular targets through its tellurium atom. The tellurium atom can participate in redox reactions, acting as an electron donor or acceptor. This property allows the compound to modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Benzenetellurenyl bromide, 2-formyl- can be compared with other organotellurium and organoselenium compounds:

    Organotellurium Compounds: Similar compounds include benzenetellurenyl chloride and benzenetellurenyl iodide, which differ in the halogen substituent. These compounds share similar reactivity but may exhibit different physical properties and reactivity due to the nature of the halogen atom.

    Organoselenium Compounds: Compounds such as benzeneselenenyl bromide and benzeneselenenyl chloride are analogous to benzenetellurenyl bromide, 2-formyl-.

Benzenetellurenyl bromide, 2-formyl- stands out due to its unique combination of tellurium and bromine, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

39119-87-4

Molecular Formula

C7H5BrOTe

Molecular Weight

312.6 g/mol

IUPAC Name

(2-formylphenyl) tellurohypobromite

InChI

InChI=1S/C7H5BrOTe/c8-10-7-4-2-1-3-6(7)5-9/h1-5H

InChI Key

RPUBIGBEVMIFCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)[Te]Br

Origin of Product

United States

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